molecular formula C17H18N2O4S B2851033 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922007-71-4

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No. B2851033
CAS RN: 922007-71-4
M. Wt: 346.4
InChI Key: MMFHQDDGVBIYKU-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide, also known as TRO19622, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as GABA-A receptor modulators and has been shown to have anxiolytic, antidepressant, and analgesic effects.

Mechanism of Action

Target of Action

The primary target of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzenesulfonamide is Poly-ADP-ribose-polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.

Mode of Action

This compound is highly selective for PARP1 over other PARP family members . It interacts with its target by binding with high affinity, which leads to the inhibition of the enzymatic activity of PARP1 . This inhibition disrupts the normal function of PARP1, leading to changes in the cellular processes it is involved in.

Biochemical Pathways

The inhibition of PARP1 affects the DNA repair pathway . PARP1 plays a crucial role in the repair of single-strand DNA breaks. When PARP1 is inhibited, these single-strand breaks can progress to double-strand breaks.

Pharmacokinetics

The compound has excellent pharmacokinetics in preclinical species . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are good, which suggests that it has a favorable bioavailability . .

Result of Action

The result of the compound’s action is the disruption of DNA repair, leading to an increase in DNA damage and potentially cell death . This makes it a potential candidate for use in cancer treatment, as cancer cells often rely on efficient DNA repair pathways for survival.

Advantages and Limitations for Lab Experiments

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide has several advantages as a research tool. It has a well-defined mechanism of action and has been extensively studied in animal models. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also some limitations to its use in lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain experiments. It is also not very water-soluble, which may limit its use in certain experimental conditions.

Future Directions

There are several potential future directions for research on N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide. One area of interest is its potential use in the treatment of anxiety and depression in humans. Clinical trials are currently underway to investigate its safety and efficacy in these conditions. Another area of interest is its potential use in the treatment of chronic pain. Animal studies have shown that N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide has analgesic effects, and there is interest in investigating its potential use in humans with chronic pain conditions. Finally, there is interest in further investigating the biochemical and physiological effects of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide, particularly its effects on BDNF and other neurotrophic factors.

Synthesis Methods

The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide involves a multi-step process that starts with the reaction of 4-ethylbenzenesulfonamide with 2,3,4,5-tetrahydro-5-oxobenzo[f][1,4]oxazepine. This is followed by further reactions and purification steps to obtain the final product.

Scientific Research Applications

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various areas of medicine. It has been shown to have anxiolytic effects in animal models of anxiety and has been proposed as a potential treatment for anxiety disorders in humans. It has also been shown to have antidepressant effects in animal models of depression and has been proposed as a potential treatment for depression in humans.

properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-2-19-10-11-23-16-9-8-13(12-15(16)17(19)20)18-24(21,22)14-6-4-3-5-7-14/h3-9,12,18H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFHQDDGVBIYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

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